Sulopenem (CAS: 120788-07-0) is a potent, broad-spectrum thiopenem antibiotic that is structurally related to carbapenems but distinguished by its inherent stability against renal dehydropeptidase-I (DHP-I) [1]. In procurement and experimental design workflows, it is crucial to differentiate between sulopenem—the microbiologically active moiety used for intravenous formulations and in vitro testing—and its oral prodrug form, sulopenem etzadroxil, which requires in vivo hydrolysis for activation[2]. Sulopenem provides highly stable, potent activity against multidrug-resistant Gram-negative pathogens, specifically extended-spectrum β-lactamase (ESBL)-producing and AmpC-producing Enterobacterales, making it a critical reference standard and active pharmaceutical ingredient (API) for advanced antimicrobial research and formulation development [1].
Generic substitution with older beta-lactams, early-generation cephalosporins, or even certain carbapenems fails in advanced microbiological applications due to two primary vulnerabilities: enzymatic degradation and formulation dependencies. For instance, imipenem is rapidly hydrolyzed by renal DHP-I, forcing researchers and formulators to co-administer it with a DHP-I inhibitor like cilastatin to maintain in vivo efficacy [1]. Furthermore, third-generation cephalosporins and fluoroquinolones suffer from high resistance rates due to hydrolytic attack by ESBLs and AmpC enzymes [1]. Sulopenem bypasses these limitations through its unique thiopenem core, offering intrinsic DHP-I stability and robust resistance to ESBL/AmpC hydrolysis, thereby providing a single-agent solution for targeting multidrug-resistant Enterobacterales without the confounding variables of co-inhibitors.
Unlike imipenem, which is rapidly hydrolyzed by renal dehydropeptidase-I (DHP-I) and strictly requires co-formulation with the inhibitor cilastatin, sulopenem demonstrates inherent structural stability against DHP-I degradation[1]. This intrinsic stability allows sulopenem to be utilized as a standalone active agent in pharmacokinetic models without the confounding variable of an enzymatic inhibitor.
| Evidence Dimension | DHP-I Enzymatic Stability |
| Target Compound Data | Stable against DHP-I (no inhibitor required) |
| Comparator Or Baseline | Imipenem (Rapidly degraded, requires cilastatin) |
| Quantified Difference | Elimination of co-inhibitor requirement for in vivo efficacy |
| Conditions | In vivo pharmacokinetic modeling and formulation |
Simplifies procurement and experimental design by eliminating the need to source and co-formulate a DHP-I inhibitor like cilastatin for in vivo studies.
In contemporary surveillance studies, sulopenem demonstrated highly potent in vitro activity against extended-spectrum beta-lactamase (ESBL)-phenotype Escherichia coli, yielding an MIC50/90 of 0.03/0.06 mg/L [1]. This activity is conserved even in isolates non-susceptible to ciprofloxacin and third-generation cephalosporins, matching the high-end potency of carbapenems like meropenem (maximum MICs for both against E. coli observed at 0.12 µg/mL) [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) against ESBL E. coli |
| Target Compound Data | 0.06 mg/L (Sulopenem) |
| Comparator Or Baseline | Ciprofloxacin / Cephalosporins (Non-susceptible / Resistant baseline) |
| Quantified Difference | Maintained baseline MIC potency (≤0.12 µg/mL) despite ESBL expression |
| Conditions | CLSI broth microdilution reference method against clinical isolates |
Ensures researchers procuring a reference standard for MDR Gram-negative assays have a compound that reliably evades ESBL and AmpC hydrolytic attack.
Pharmacodynamic profiling of sulopenem reveals significant extended suppression of bacterial growth. When exposed to 0.5× the sulopenem MIC following an initial 5× MIC exposure, sulopenem achieves a sub-inhibitory minimal inhibitory concentration post-antibiotic effect (PAE-SME) of >4.8 hours [1]. Furthermore, it demonstrates bactericidal activity (≥3 log10 reduction in viable organism counts) within 8 hours at 8× baseline MIC[1].
| Evidence Dimension | Post-Antibiotic Sub-inhibitory Effect (PAE-SME) |
| Target Compound Data | >4.8 hours at 0.5× MIC (post-5× MIC exposure) |
| Comparator Or Baseline | Baseline continuous MIC exposure |
| Quantified Difference | Extended growth suppression >4.8 hours below standard MIC thresholds |
| Conditions | In vitro time-kill kinetics and PAE assays |
Provides a strictly quantified pharmacodynamic parameter necessary for researchers modeling optimal dosing intervals and time-dependent bactericidal activity.
For procurement, it is critical to distinguish between sulopenem (the active moiety, CAS 120788-07-0) and its oral prodrug, sulopenem etzadroxil. Sulopenem etzadroxil exhibits minimal in vitro antibacterial activity and must be rapidly hydrolyzed in vivo to generate the active sulopenem [1]. Therefore, for any in vitro broth microdilution or time-kill assays, the active sulopenem must be procured, whereas the etzadroxil form is strictly reserved for in vivo oral bioavailability and pharmacokinetic modeling [1].
| Evidence Dimension | In Vitro Antibacterial Activity |
| Target Compound Data | Potent in vitro activity (MIC90 ≤ 0.25 mg/L for Enterobacterales) |
| Comparator Or Baseline | Sulopenem etzadroxil (Minimal in vitro activity) |
| Quantified Difference | Active moiety is required for in vitro efficacy; prodrug requires in vivo hydrolysis |
| Conditions | In vitro antimicrobial susceptibility testing vs. in vivo oral dosing |
Prevents costly procurement errors by ensuring buyers select the active moiety for in vitro testing and the prodrug solely for in vivo oral dosing models.
Due to its potent MIC90 of 0.06 mg/L against ESBL-producing E. coli and its structural resistance to hydrolytic attack, sulopenem is the ideal active reference standard for in vitro broth microdilution and susceptibility testing targeting multidrug-resistant Enterobacterales[1].
Sulopenem's extended sub-inhibitory post-antibiotic effect (PAE-SME >4.8 hours) makes it highly suitable for researchers developing time-kill kinetic models and optimizing dosing intervals for novel penem or carbapenem-class antibiotics [2].
Because sulopenem is inherently stable against renal dehydropeptidase-I (DHP-I), it can be used in in vivo pharmacokinetic and efficacy models without the need to co-administer cilastatin, simplifying experimental design compared to older agents like imipenem [1].